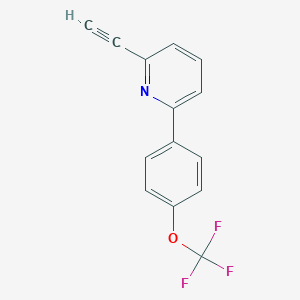
2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine is a chemical compound that features a pyridine ring substituted with an ethynyl group at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction may produce alkanes.
Scientific Research Applications
2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The ethynyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards its targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an ethynyl group.
4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxyphenyl group but differ in other substituents.
Uniqueness: 2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both the ethynyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H8F3NO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
2-ethynyl-6-[4-(trifluoromethoxy)phenyl]pyridine |
InChI |
InChI=1S/C14H8F3NO/c1-2-11-4-3-5-13(18-11)10-6-8-12(9-7-10)19-14(15,16)17/h1,3-9H |
InChI Key |
CXPLZQLVIHTCRH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















